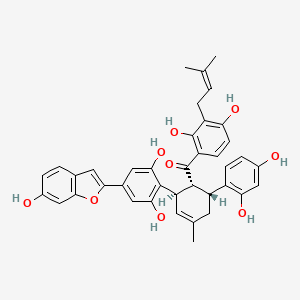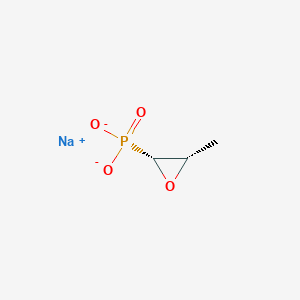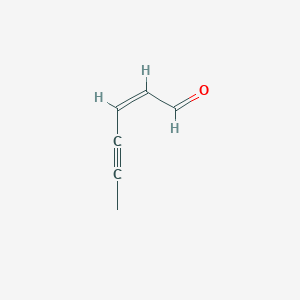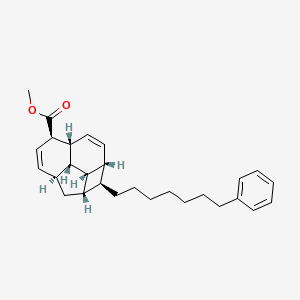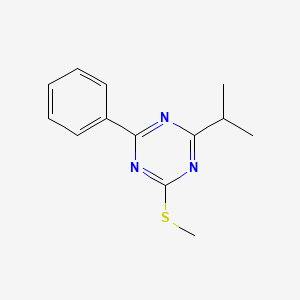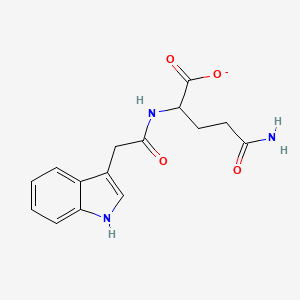
Indole-3-acetyl-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(indol-3-ylacetyl)glutaminate is a monocarboxylic acid anion that is the conjugate base of N-(indol-3-ylacetyl)glutamine, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human urinary metabolite. It is a conjugate base of a N-(indol-3-ylacetyl)glutamine.
Wissenschaftliche Forschungsanwendungen
Plant Growth and Development
Indole-3-acetyl-glutamine plays a significant role in plant growth and development. The study of quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis highlighted the presence of two new conjugates related to Indole-3-acetyl-glutamine, indicating its significance in plant growth and vegetative development. This research also developed a method for quantitative analysis of these metabolites, emphasizing the importance of understanding their levels in different plant tissues during various stages of development (Kowalczyk & Sandberg, 2001).
Methodological Advancements in Plant Research
Advancements in analytical techniques have facilitated the identification of Indole-3-acetyl-glutamine and related compounds in plants. A study introduced a liquid chromatography-mass spectrometry (LC-MS)-based method for the characterization of small Indole-3-acetyl-glutamine conjugate profiles of plants. This method allows for the facile identification of indolic compounds, suggesting that Indole-3-acetyl-glutamine and its conjugates might have important physiological roles in plants, which could also impact human nutrition (Yu et al., 2014).
Plant Defense Mechanisms
Indole-3-acetyl-glutamine is implicated in plant defense mechanisms. A study on maize revealed that whole-plant glutamine mobilization aids local tissue in pathway-specific auxin biosynthesis, stimulating root regrowth after herbivory. This suggests that Indole-3-acetyl-glutamine may play a role in plant responses to pest attacks, contributing to the development of crop tolerance (Qu et al., 2016).
Metabolic Processes in Plants
Indole-3-acetyl-glutamine is also involved in the metabolic processes within plants. Research on Arabidopsis indicated that cytochrome P450 CYP79B2 catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of Indole glucosinolates and Indole-3-acetic acid. This study highlights the intricate metabolic pathways in plants involving Indole-3-acetyl-glutamine, and its role in the biosynthesis of important compounds like Indole-3-acetic acid (Mikkelsen et al., 2000).
Eigenschaften
Produktname |
Indole-3-acetyl-glutamine |
|---|---|
Molekularformel |
C15H16N3O4- |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H17N3O4/c16-13(19)6-5-12(15(21)22)18-14(20)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12,17H,5-7H2,(H2,16,19)(H,18,20)(H,21,22)/p-1 |
InChI-Schlüssel |
DVJIJAYHBZALOJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



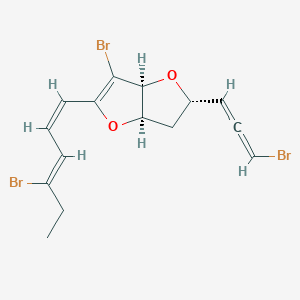
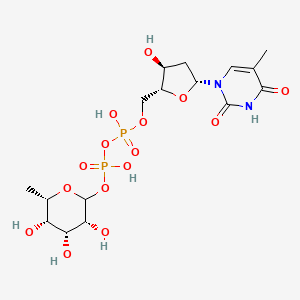
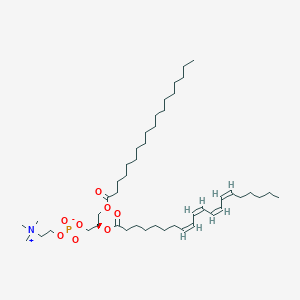
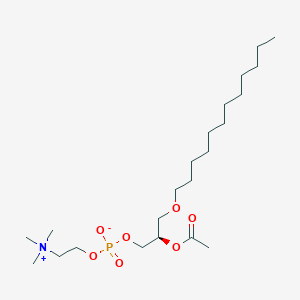
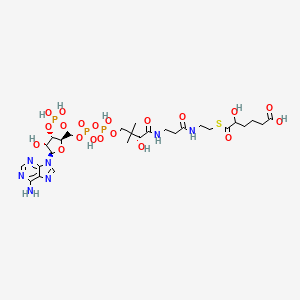
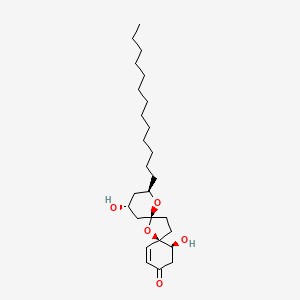
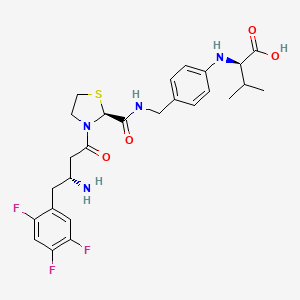
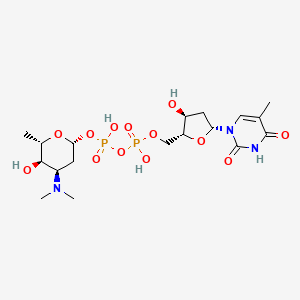
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
